molecular formula C10H8ClN3O2 B12491005 (4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B12491005
M. Wt: 237.64 g/mol
InChI Key: UKMXRJOKBRNNKJ-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a diazenyl group attached to a chlorophenyl ring, which is further connected to a methyl-substituted oxazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one typically involves the diazotization of 4-chloroaniline followed by coupling with 3-methyl-2H-1,2-oxazol-5-one. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process may involve the following steps:

    Diazotization: 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 3-methyl-2H-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives by reducing the diazenyl group.

    Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the diazenyl group.

Scientific Research Applications

4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-chlorophenyl)diazen-1-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 4-(4-chlorophenyl)-5-[(1Z)-2-(4-methylphenyl)diazen-1-yl]pyrimidin-2-amine

Uniqueness

4-[2-(4-chlorophenyl)diazen-1-yl]-3-methyl-2H-1,2-oxazol-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-4-2-7(11)3-5-8/h2-5,14H,1H3

InChI Key

UKMXRJOKBRNNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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